2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide is a complex organic compound with a unique structure that combines a tert-butylphenoxy group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as aluminum chloride.
Introduction of the tetrazole ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Coupling of the acetamide moiety: The final step involves the coupling of the tert-butylphenoxy group and the tetrazole ring with an acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes, while the tert-butylphenoxy group provides hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Propargite: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, used as a pesticide.
2-(4-tert-Butylphenoxy)propanoic acid: Used in various chemical syntheses.
Uniqueness
2-(4-tert-butylphenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-5-10-21-19-15(18-20-21)17-14(22)11-23-13-8-6-12(7-9-13)16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGJXHYRMPBFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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